molecular formula C23H28N4O3 B2576500 8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1189938-43-9

8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane

Katalognummer B2576500
CAS-Nummer: 1189938-43-9
Molekulargewicht: 408.502
InChI-Schlüssel: KTIDADGTWYWOES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C23H28N4O3 and its molecular weight is 408.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Receptor Activity and Drug Mechanism

The compound 8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane and its related structures have been extensively studied for their interaction with various receptors, mainly serotonin (5-HT) receptors, and their potential implications in drug mechanisms.

  • 5-HT1A Receptor Activity:

    • The compound has been linked to the activity on 5-HT1A receptors. Derivatives of the structure showed varying affinity for 5-HT1A and 5-HT2A receptors, indicating their potential as ligands affecting serotonin activity. These interactions were observed in derivatives with specific structural features, highlighting the importance of the chemical structure in receptor affinity (Obniska et al., 2006).
  • Central Dopamine Receptor Antagonism:

    • A related chemical structure, MJ-13980, demonstrated properties of dopamine receptor antagonism, indicating a potential role in modulating dopamine-related functions in the central nervous system. However, its effects were not associated with cataleptic behavior, differentiating it from other dopamine antagonists (Hruska, 1985).
  • Development of Radioligands for σ1 Receptors:

    • The structure has been utilized in the design and synthesis of ligands with high affinity for σ1 receptors, a receptor type implicated in several biological processes. These ligands, including 1-oxa-8-azaspiro[4.5]decane derivatives, showed promise as potential brain imaging agents, especially in the context of σ1 receptor-rich areas (Tian et al., 2020).
  • Serotonin Syndrome and Cardiovascular Effects:

    • Research exploring the cardiovascular effects of compounds structurally related to this compound has shown that they can induce serotonin syndrome and modulate blood pressure through 5-HT1A receptors. This highlights their potential impact on serotonergic signaling and cardiovascular function (Di Francesco, 1994).

Synthesis and Design for Therapeutic Applications

The structural framework of this compound serves as a basis for synthesizing various derivatives with potential therapeutic applications.

  • Anticonvulsant Properties:

    • Derivatives of the compound have been synthesized and evaluated for their anticonvulsant properties, showing effectiveness in various animal models of epilepsy. This research underscores the potential of these compounds in developing new treatments for epilepsy and related neurological disorders (Obniska et al., 2015).
  • Design for Muscarinic Agonists:

    • Spirooxazolidine-2,4-dione derivatives related to the given compound have been synthesized and evaluated for their muscarinic activity, indicating potential applications in designing drugs for treating memory-related disorders such as dementia (Tsukamoto et al., 1993).

Eigenschaften

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c28-22(26-13-10-23(11-14-26)29-15-16-30-23)19-7-4-12-27(17-19)21-9-8-20(24-25-21)18-5-2-1-3-6-18/h1-3,5-6,8-9,19H,4,7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIDADGTWYWOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.